2,3-Dibromotoluene physical and chemical properties
2,3-Dibromotoluene physical and chemical properties
An In-depth Technical Guide to 2,3-Dibromotoluene: Properties, Applications, and Synthesis
Abstract
This technical guide provides a comprehensive overview of 2,3-Dibromotoluene (CAS No: 61563-25-5), a key halogenated aromatic compound. As an important chemical intermediate, its unique structural characteristics make it a valuable building block in various sectors of the chemical industry. This document details its physical and chemical properties, explores its significant applications in the pharmaceutical, agrochemical, and dye manufacturing industries, and discusses its synthesis and safety protocols. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require detailed technical information on this versatile compound.
Compound Identification and Molecular Structure
2,3-Dibromotoluene is an organic compound derived from toluene, characterized by the substitution of two hydrogen atoms with bromine atoms on the benzene ring at the 2nd and 3rd positions.[1] This specific substitution pattern dictates its reactivity and physical properties.
Key identifiers for 2,3-Dibromotoluene are summarized below:
| Identifier | Value | Source |
| CAS Number | 61563-25-5 | [1][2][3] |
| Molecular Formula | C₇H₆Br₂ | [2] |
| Molecular Weight | 249.931 g/mol | [2] |
| InChIKey | LUIVNNXFXHFZFD-UHFFFAOYSA-N | [2] |
| Canonical SMILES | Cc1cccc(Br)c1Br | [2] |
| Appearance | Colorless liquid | [1] |
The structural arrangement of the bromine atoms ortho and meta to the methyl group results in a unique electronic and steric environment, which is fundamental to its role in chemical synthesis.
Caption: Molecular Structure of 2,3-Dibromotoluene.
Physicochemical Properties
The physical and chemical properties of 2,3-Dibromotoluene are critical for its handling, storage, and application in synthesis. The compound is a liquid at room temperature, though its melting point is close to ambient temperatures in cooler climates.[1]
| Property | Value | Source |
| Melting Point | 30.5°C | [1] |
| Boiling Point | 244.89°C (estimate) | [1] |
| Density | 1.8234 g/cm³ | [1] |
| Refractive Index | 1.5984 | [1] |
| LogP (Octanol/Water Partition) | 3.52 | [2] |
| Storage Temperature | 2-8°C | [1] |
The high density is characteristic of polybrominated organic compounds. Its LogP value indicates low water solubility and a preference for nonpolar environments, making it suitable for use in organic solvents.[2][4]
Chemical Reactivity and Synthesis
The reactivity of 2,3-Dibromotoluene is primarily centered around the two bromine atoms. These halogens serve as excellent leaving groups in various chemical reactions, making the compound a versatile precursor for more complex molecules. The bromine atoms are amenable to reactions such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), which are foundational in modern organic synthesis.[5][6]
Synthesis Pathway
While multiple synthetic routes exist for dibromotoluene isomers, a common strategy involves the diazotization of a substituted aniline followed by a Sandmeyer-type reaction. For 2,3-Dibromotoluene, a plausible precursor is 3-Bromo-2-methylaniline.[2] The process involves converting the amine group into a diazonium salt, which is then displaced by a bromide ion.
Caption: Plausible synthetic workflow for 2,3-Dibromotoluene.
Applications in Research and Industry
The utility of 2,3-Dibromotoluene stems from its role as a chemical intermediate.[1] Its unique structure allows for the precise introduction of functional groups, enabling the synthesis of complex target molecules.
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Pharmaceutical Industry : It serves as a foundational intermediate for producing a variety of medicinal compounds.[1] The halogenated structure is a key component in building the molecular frameworks of active pharmaceutical ingredients (APIs).[5]
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Agrochemical Sector : In agriculture, it is used to synthesize compounds for pest control and crop protection, contributing to improved agricultural yields.[1]
-
Dye and Pigment Manufacturing : The chemical structure of 2,3-Dibromotoluene contributes to the color-producing properties of certain dyes and pigments used in textiles, plastics, and inks.[1]
-
Solvent Applications : In specific chemical processes, its solubility characteristics make it a suitable solvent for facilitating reactions in organic synthesis.[1]
Safety, Handling, and Storage
As with other halogenated hydrocarbons, 2,3-Dibromotoluene requires careful handling. Based on data for its isomers, it is classified as a hazardous substance.
-
Hazards : It is known to cause skin and serious eye irritation.[7][8][9] It may also cause respiratory irritation.[8][9] The compound is designated as an irritant (Hazard Code: Xi).[10]
-
Personal Protective Equipment (PPE) : When handling, appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and protective clothing, is mandatory to prevent skin and eye contact.[4][7] Work should be conducted in a well-ventilated area or under a chemical fume hood.[4]
-
First Aid :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[7]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical advice.[7][11]
-
Inhalation : Move the person to fresh air. If breathing difficulties occur, seek medical attention.[11]
-
-
Storage : The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated location, away from incompatible materials like strong oxidizing agents.[4][11] The recommended storage temperature is between 2-8°C.[1]
Conclusion
2,3-Dibromotoluene is a significant chemical intermediate with a well-defined set of physical and chemical properties. Its value to the scientific and industrial communities, particularly in the pharmaceutical and agrochemical sectors, is derived from the reactivity of its bromine substituents, which allows for its use as a versatile building block in organic synthesis. Understanding its properties, reactivity, and safety protocols is essential for its effective and safe utilization in research and development.
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